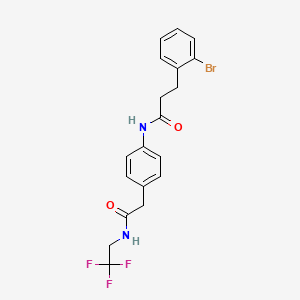

![molecular formula C25H27FN4O B2516749 N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203055-81-5](/img/structure/B2516749.png)

N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The specific structure of this compound suggests potential activity in the central nervous system (CNS) or as a receptor agonist, given the common use of similar structures in CNS-active drugs .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. For example, in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituents were added to the benzamide and piperidine nitrogen to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involved the use of an aryllithium reaction with carbon dioxide to introduce the carboxamide group . These methods could potentially be adapted for the synthesis of N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide, with appropriate modifications to incorporate the fluorophenyl and pyridazinyl groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of a benzyl group and the substitution pattern on the piperidine nitrogen can significantly influence the compound's activity. For instance, the introduction of a bulky moiety in the para position of the benzamide group led to increased anti-acetylcholinesterase activity in related compounds . The fluorophenyl group in the compound of interest could similarly affect its binding affinity and selectivity towards its biological target.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in the presence of piperidine as a catalyst led to the formation of pyridine derivatives . The reactivity of the nitrogen atom in the piperidine ring and the presence of other reactive groups, such as the carboxamide, could allow for further functionalization of N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The basicity of the piperidine nitrogen, the presence of electron-withdrawing or electron-donating groups, and the overall molecular polarity can affect properties such as solubility, boiling point, and stability. For instance, the basic quality of the nitrogen atom of piperidine was found to be important for the activity of anti-acetylcholinesterase inhibitors . The fluorophenyl group in the compound of interest is an electron-withdrawing group, which could impact the compound's acidity and reactivity.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide derivatives have been investigated for their antimicrobial properties. In one study, 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, derivatives of this compound, were synthesized and showed variable and modest activity against bacterial and fungal strains. The antimicrobial activity of these compounds indicates their potential use in developing new therapeutic agents against infectious diseases (Patel et al., 2011).

Antipsychotic Potential

Derivatives of N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide have been explored for their potential as antipsychotic agents. Specifically, heterocyclic analogues were synthesized and evaluated for their affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some of these compounds demonstrated significant in vivo activity, suggesting their utility in antipsychotic drug development (Norman et al., 1996).

Analgesic and Anti-inflammatory Properties

Research into the analgesic and anti-inflammatory properties of N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide derivatives has shown promising results. Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, carrying structures similar to potent antinociceptive agents, exhibited significant analgesic and anti-inflammatory activities in in vivo models, highlighting their potential for therapeutic use in pain and inflammation management (Duendar et al., 2007).

Propiedades

IUPAC Name |

N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O/c1-2-29(17-19-7-4-3-5-8-19)25(31)21-9-6-16-30(18-21)24-15-14-23(27-28-24)20-10-12-22(26)13-11-20/h3-5,7-8,10-15,21H,2,6,9,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHOYCQJKRBQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)

![4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2516673.png)

![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)

![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)